Intermediate Radical Scavenging Activity Relative to Other Benzenetriols
In the absence of a direct assay for 3-Methoxybenzene-1,2,4-triol, its structural core, 1,2,4-benzenetriol, provides a critical baseline for comparison. Among a series of phenolic compounds, the radical scavenging ability of 1,2,4-benzenetriol is specifically positioned between catechol and the more potent pyrogallol [1]. This establishes a clear, quantifiable hierarchy that any substituted derivative, including 3-Methoxybenzene-1,2,4-triol, will build upon.
| Evidence Dimension | Relative Radical Scavenging Activity (Reactivity Order) |
|---|---|
| Target Compound Data | Not directly measured; represented by its core structure, 1,2,4-benzenetriol, which ranks third in the provided sequence. |
| Comparator Or Baseline | Pyrogallol (1,2,3-triol, most active), Catechol (1,2-diol, less active), Hydroquinone (1,4-diol, least active among diols). |
| Quantified Difference | The reactivity order is: 5-hydroxypyrogallol > pyrogallol > 1,2,4-benzenetriol > catechol > hydroquinone >> phenol ≈ resorcinol ≈ phloroglucinol. |
| Conditions | The study is a computational and experimental investigation into the influence of hydroxyl group position on the radical scavenging ability of polyphenols. |
Why This Matters
This class-level inference confirms that the 1,2,4-substitution pattern imparts a distinct, intermediate level of activity, differentiating it from both more (pyrogallol) and less (catechol) active scaffolds.
- [1] Thavasi, V., Leong, L. P., & Bettens, R. P. A. (2006). Investigation of the influence of hydroxy groups on the radical scavenging ability of polyphenols. The Journal of Physical Chemistry A, 110(14), 4918–4923. View Source
